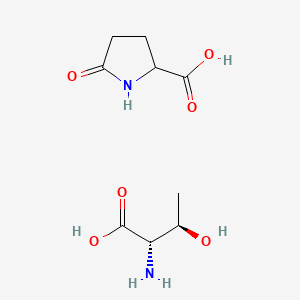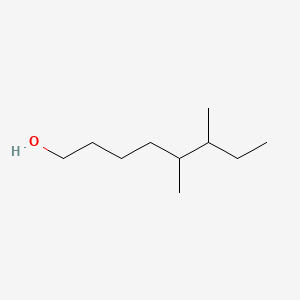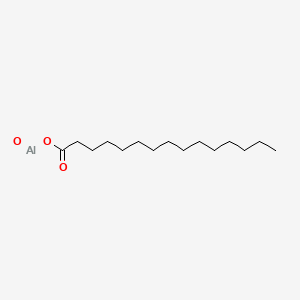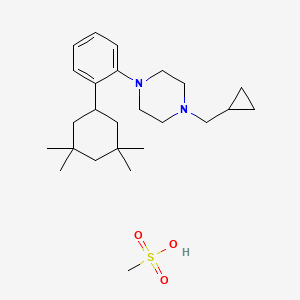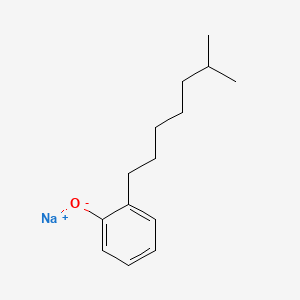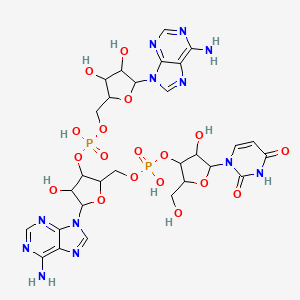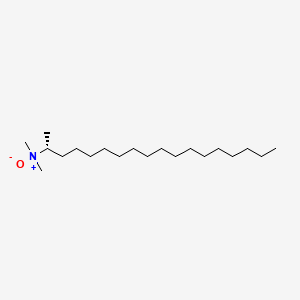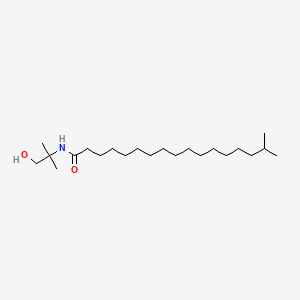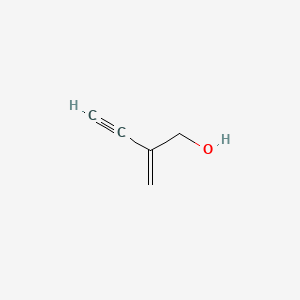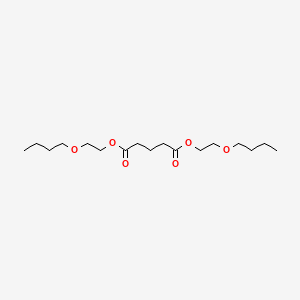
2,4-Heptadiene, 1,1-diethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Heptadiene, 1,1-diethoxy- is an organic compound with the molecular formula C11H20O2. It is a derivative of heptadiene, where two ethoxy groups are attached to the first carbon atom. This compound is part of the class of dienes, which are hydrocarbons containing two double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadiene, 1,1-diethoxy- typically involves the reaction of heptadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production methods for 2,4-Heptadiene, 1,1-diethoxy- are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions for the highest yield.
化学反応の分析
Types of Reactions
2,4-Heptadiene, 1,1-diethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
科学的研究の応用
2,4-Heptadiene, 1,1-diethoxy- has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Heptadiene, 1,1-diethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bonds in the heptadiene moiety allow for conjugation and resonance, which can affect the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
2,4-Hexadiene, 1,1-diethoxy-: Similar structure but with a shorter carbon chain.
2,4-Heptadiene, 1,1-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,4-Heptadiene, 1,1-diethoxy- is unique due to its specific combination of ethoxy groups and the heptadiene backbone. This combination provides distinct reactivity and properties compared to other similar compounds.
特性
CAS番号 |
72102-75-1 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
(2E,4E)-1,1-diethoxyhepta-2,4-diene |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
InChIキー |
IUCUZLBVRQWKAT-XBLVEGMJSA-N |
異性体SMILES |
CC/C=C/C=C/C(OCC)OCC |
正規SMILES |
CCC=CC=CC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


